Benzoylecgonin-d8

Übersicht

Beschreibung

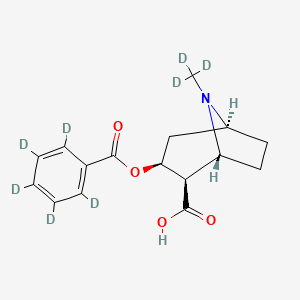

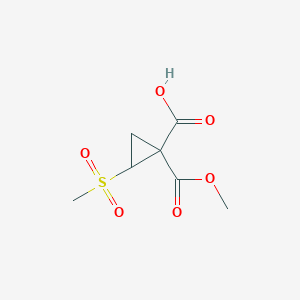

Benzoylecgonine-d8 is a deuterated form of benzoylecgonine, which is the primary metabolite of cocaine. This compound is often used as an internal standard in various analytical methods, particularly in forensic toxicology, to enhance the reliability and sensitivity of drug detection methods. The deuterium atoms in benzoylecgonine-d8 replace hydrogen atoms, making it a stable-labeled compound suitable for isotope dilution methods.

Wissenschaftliche Forschungsanwendungen

Benzoylecgonine-d8 is widely used in scientific research, particularly in the following fields:

Forensic Toxicology: As an internal standard for the detection of cocaine and its metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Clinical Toxicology: For monitoring cocaine use in patients and studying the pharmacokinetics of cocaine.

Pharmacological Research: To investigate the metabolism and distribution of cocaine in the body.

Environmental Studies: To track the presence of cocaine and its metabolites in wastewater and drinking water.

Wirkmechanismus

Target of Action

Benzoylecgonine-d8 is a major metabolite of cocaine . It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases

Mode of Action

It is known to be formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . This process results in the excretion of Benzoylecgonine-d8 in the urine of cocaine users after processing in the liver .

Biochemical Pathways

It is known to be a metabolite of cocaine and is formed by the hydrolysis of cocaine in the liver .

Pharmacokinetics

It is known that benzoylecgonine-d8, as a metabolite of cocaine, can be detected in urine for a longer period than cocaine itself . This is because Benzoylecgonine-d8 has a half-life that can be double that of cocaine, enabling a longer detection window .

Result of Action

It is known to be excreted in the urine of cocaine users after processing in the liver .

Biochemische Analyse

Biochemical Properties

Benzoylecgonine-d8 plays a crucial role in biochemical reactions as a stable-labeled internal standard. It interacts with various enzymes and proteins during the metabolic processing of cocaine. Specifically, it is involved in the hydrolysis of cocaine, catalyzed by carboxylesterases in the liver. These enzymes facilitate the conversion of cocaine to benzoylecgonine, which is then excreted in the urine. The interactions between Benzoylecgonine-d8 and these enzymes are essential for studying the pharmacokinetics and metabolic profiling of cocaine .

Cellular Effects

Benzoylecgonine-d8 influences various cellular processes, particularly in the context of cocaine metabolism. It affects cell signaling pathways by interacting with monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. These interactions prevent the reuptake of these neurotransmitters, leading to increased concentrations within synapses. This mechanism is similar to that of cocaine, although Benzoylecgonine-d8 itself is primarily used for analytical purposes rather than direct biological effects .

Molecular Mechanism

At the molecular level, Benzoylecgonine-d8 exerts its effects through binding interactions with carboxylesterases, facilitating the hydrolysis of cocaine. This interaction is crucial for the accurate measurement of cocaine and its metabolites in biological samples. Additionally, Benzoylecgonine-d8 serves as a reference point in mass spectrometry, allowing for the precise quantification of benzoylecgonine levels in various matrices .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzoylecgonine-d8 are stable over time, making it a reliable internal standard for long-term studies. Its stability in various solvents, such as methanol, ensures consistent performance in analytical procedures. Degradation of Benzoylecgonine-d8 is minimal, allowing for accurate measurements over extended periods. Long-term studies have shown that Benzoylecgonine-d8 maintains its integrity, providing reliable data for forensic and clinical research .

Dosage Effects in Animal Models

In animal models, the effects of Benzoylecgonine-d8 vary with different dosages. At low doses, it serves as an effective internal standard without causing significant biological effects. At higher doses, it may exhibit toxic or adverse effects similar to those observed with benzoylecgonine. These effects include alterations in neurotransmitter levels and potential impacts on cellular metabolism. Careful dosage management is essential to avoid these adverse effects while ensuring accurate analytical results .

Metabolic Pathways

Benzoylecgonine-d8 is involved in the metabolic pathways of cocaine, primarily through its interaction with carboxylesterases. These enzymes catalyze the hydrolysis of cocaine to benzoylecgonine, which is then further processed and excreted. The presence of deuterium atoms in Benzoylecgonine-d8 allows for the differentiation of this compound from non-labeled benzoylecgonine in metabolic studies. This differentiation is crucial for understanding the metabolic flux and the levels of metabolites in biological samples .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoylecgonine-d8 typically involves the deuteration of benzoylecgonine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of benzoylecgonine-d8 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoylecgonine-d8 undergoes various chemical reactions, including:

Hydrolysis: The ester bond in benzoylecgonine-d8 can be hydrolyzed to produce ecgonine and benzoic acid.

Oxidation: Oxidative reactions can convert benzoylecgonine-d8 into other metabolites.

Reduction: Reduction reactions can modify the functional groups in benzoylecgonine-d8.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Ecgonine and benzoic acid.

Oxidation: Various oxidized metabolites.

Reduction: Reduced forms of benzoylecgonine-d8.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoylecgonine: The non-deuterated form of benzoylecgonine-d8, which is also a primary metabolite of cocaine.

Cocaethylene: A metabolite formed when cocaine and alcohol are co-administered.

Norcocaine: Another metabolite of cocaine.

Uniqueness

Benzoylecgonine-d8 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for precise quantification using isotope dilution methods, making it a valuable tool in forensic and clinical toxicology.

Eigenschaften

IUPAC Name |

(1R,2R,3S,5S)-3-(2,3,4,5,6-pentadeuteriobenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGYEFKIHJTNQZ-NZWMRTFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)O)N3C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205446-21-5 | |

| Record name | 205446-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of using Benzoylecgonine-d8 in the analysis of cocaine and its metabolites?

A1: Benzoylecgonine-d8 is a deuterated analog of benzoylecgonine, a primary metabolite of cocaine. It serves as an internal standard in analytical techniques like LC-MS/MS []. Internal standards are crucial for accurate quantification, correcting for variations during sample preparation and analysis. Since Benzoylecgonine-d8 has a nearly identical chemical structure to benzoylecgonine, it exhibits similar behavior during extraction and ionization, but with a distinct mass difference detectable by mass spectrometry. This allows researchers to accurately determine the concentration of benzoylecgonine in a sample by comparing its signal to the known concentration of the added Benzoylecgonine-d8.

Q2: How does the use of Benzoylecgonine-d8 improve the reliability of drug quantification in hair samples?

A2: Analyzing drugs in hair samples, like in the study using guinea pig hair [], presents unique challenges. Drug concentrations are often low, and the extraction process from hair can be complex and prone to variability. Using Benzoylecgonine-d8 as an internal standard significantly improves the reliability of quantification by:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

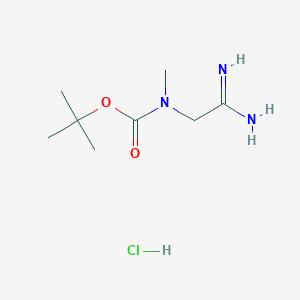

![8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride](/img/structure/B1383746.png)

![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)

![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)

![(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B1383768.png)